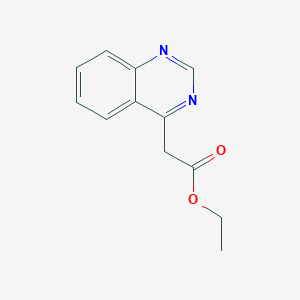

Ethyl Quinazoline-4-acetate

Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey into the world of quinazoline chemistry began in the latter half of the 19th century. In 1869, Griess was the first to synthesize a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen. nih.govsapub.org The name "quinazoline" was later proposed by Weddige, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. mdpi.com The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative. acs.org An improved synthesis method was developed by Siegmund Gabriel in 1903. acs.org

It wasn't until the mid-20th century that significant interest from medicinal chemists began to emerge, spurred by the elucidation of the structure of a quinazolinone alkaloid. mdpi.com Since then, the field has expanded dramatically, with researchers developing numerous methods for synthesizing quinazoline analogues, a testament to the scaffold's importance. nih.gov

Significance of the Quinazoline Nucleus in Organic Synthesis and Heterocyclic Chemistry

The quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the fields of organic and medicinal chemistry. mdpi.comnih.gov This structural motif is present in over 200 naturally occurring alkaloids isolated from plants, animals, and microorganisms. nih.gov Its versatility makes it a valuable building block for the creation of new compounds with a wide array of applications. mdpi.com

The significance of the quinazoline scaffold is underscored by its presence in numerous clinically approved drugs. nih.gov For instance, gefitinib (B1684475) and erlotinib (B232) are anticancer agents, while prazosin (B1663645) is used to treat high blood pressure. nih.govnih.gov The broad spectrum of biological activities associated with quinazoline derivatives, including antimicrobial, anti-inflammatory, and antiviral properties, continues to drive research into this fascinating heterocyclic system. nih.govnih.govsmolecule.com

Unique Characteristics and Research Interest in Quinazoline-4-acetate Esters

Among the vast number of quinazoline derivatives, those featuring an ester group, particularly at the 4-position of the quinazoline ring, have garnered specific research interest. The introduction of an ester functionality, such as an acetate (B1210297) group, provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds.

Research has shown that the presence and position of substituents on the quinazoline ring system are crucial for their biological activity. For instance, the substitution at the 3-position of the pyrimidine ring with an ethyl acetate group has been reported to enhance antibacterial activity. nih.gov This highlights the potential of quinazoline-4-acetate esters as a promising scaffold for the development of new therapeutic agents. The ester group can be readily converted into other functional groups, such as hydrazides, which serve as key intermediates in the synthesis of novel hybrid molecules with potential antioxidant and antimicrobial properties. mdpi.comresearchgate.net

Overview of Research Trajectories for Ethyl Quinazoline-4-acetate

This compound serves as a key intermediate in the synthesis of more complex and potentially bioactive molecules. A common research trajectory involves the conversion of the ethyl ester to a hydrazide. This hydrazide derivative is then reacted with a variety of electrophilic reagents to generate a wide range of new compounds. researchgate.net This strategy has been employed to synthesize novel 1,2,4-triazole-quinazolinone compounds.

Furthermore, this compound is utilized in the creation of hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties. For example, it has been used in the synthesis of phenolic derivatives of quinazolin-4-one with the aim of developing new antioxidant agents. mdpi.com Other research has focused on its use in preparing quinazolin-4-one-based hydroxamic acids, which have been investigated as dual inhibitors of PI3K and HDAC for potential anticancer applications. nih.gov The versatility of this compound as a building block continues to make it a valuable tool in the exploration of new chemical entities with therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinazolin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)7-11-9-5-3-4-6-10(9)13-8-14-11/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSSRTNFQNKUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of Ethyl Quinazoline 4 Acetate

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group is a highly tractable functional group that can be converted into a wide array of other functionalities, such as carboxylic acids, amides, and hydrazides. These transformations provide a straightforward method for introducing new linkers or pharmacophores onto the quinazoline (B50416) scaffold.

Hydrolysis and Transesterification Reactions

The ethyl ester of ethyl quinazoline-4-acetate can undergo hydrolysis to yield the corresponding carboxylic acid, quinazoline-4-acetic acid. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate, enabling further derivatization, such as the formation of activated esters or direct coupling with amines to form amides.

Interestingly, attempts to directly amidate similar quinazolinone esters, such as ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate, by reacting them with various amines in boiling acetic acid did not yield the expected amides. Instead, the primary product observed was the hydrolyzed carboxylic acid, 4-oxo-2-phenyl-4(3H)-quinazolineacetic acid. sapub.org This suggests that under these specific conditions, hydrolysis of the ester is a more favorable reaction pathway than amidation. sapub.org

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another potential transformation. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases and is typically performed by using a large excess of the desired alcohol as the solvent. masterorganicchemistry.com For this compound, this would allow for the synthesis of methyl, propyl, or other alkyl esters, which could modulate the compound's physical and chemical properties.

Amidation and Hydrazinolysis to Generate Novel Linkers

While direct amidation of the ester can be challenging, as noted above, conversion of the ester to an amide is often achieved via a two-step process involving initial hydrolysis to the carboxylic acid followed by a standard amide coupling reaction (e.g., using coupling agents like DCC or EDC). sapub.org

A more direct and widely used method to generate a reactive linker is hydrazinolysis. The reaction of quinazolinone esters with hydrazine (B178648) hydrate (B1144303) effectively converts the ethyl ester into the corresponding acetohydrazide. This transformation is typically efficient and proceeds under mild conditions. For instance, related quinazolinone esters have been successfully converted to their hydrazide derivatives by refluxing with hydrazine hydrate in absolute ethanol (B145695). dergipark.org.tr These hydrazides are key intermediates for synthesizing a variety of heterocyclic systems and Schiff bases. dergipark.org.trnih.gov

| Starting Material | Reagent | Solvent | Condition | Product | Reference |

|---|---|---|---|---|---|

| Ethyl (quinazolin-4-one)acetate derivative | Hydrazine Hydrate (NH₂NH₂·H₂O) | Absolute Ethanol | Reflux | (Quinazolin-4-one)acetohydrazide | dergipark.org.tr |

Modifications and Functionalization of the Quinazoline Ring System

The quinazoline ring is an aromatic heterocyclic system with distinct electronic properties that dictate its reactivity towards various reagents. The fused benzene (B151609) ring and the pyrimidine (B1678525) ring offer multiple positions for functionalization.

Electrophilic Aromatic Substitution Reactions

The quinazoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. The only known electrophilic substitution reaction for the parent quinazoline is nitration. nih.govscispace.com The reaction occurs on the benzene portion of the scaffold, with the expected order of reactivity at different positions being 8 > 6 > 5 > 7. nih.govscispace.com Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.govscispace.com It is anticipated that this compound would follow a similar reactivity pattern, with substitution occurring on the benzo ring, likely at the C-6 or C-8 positions.

| Reaction | Reagents | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | Fuming HNO₃ / conc. H₂SO₄ | C-6 (major) | 6-Nitroquinazoline | nih.govscispace.com |

Nucleophilic Additions and Substitutions

In contrast to its low reactivity towards electrophiles, the pyrimidine ring of the quinazoline system is highly susceptible to nucleophilic attack. This is due to the polarization of the C=N bonds, which creates electron-deficient carbon centers. Nucleophilic attack occurs preferentially at the C-4 position, followed by the C-2 position. nih.govstackexchange.com

This reactivity is well-documented in studies of 2,4-dichloroquinazoline, where nucleophiles such as amines react regioselectively at the C-4 position under mild conditions. nih.govstackexchange.com Substitution at the C-2 position requires harsher conditions, such as higher temperatures. stackexchange.comnih.gov

Anionic reagents, including Grignard reagents and organolithium compounds, can also add across the polarized N(3)-C(4) double bond to yield 4-substituted-3,4-dihydroquinazolines. nih.govscispace.com

Functionalization at Specific Positions (e.g., C-2, C-3, C-4)

The distinct reactivity of the different positions on the quinazoline ring allows for targeted functionalization.

C-4 Position : As the most electrophilic center, the C-4 position is the primary site for nucleophilic substitution. nih.govstackexchange.com In this compound, this position is already substituted. However, in precursors like 4-chloroquinazolines, this position is readily modified by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a common route to C-4 functionalized derivatives. nih.gov

C-2 Position : The C-2 position is less reactive to nucleophiles than C-4. nih.gov Functionalization at this site often requires prior activation or more forcing reaction conditions. For example, in 2,4-dichloroquinazoline, substitution of the chlorine at C-2 occurs after substitution at C-4 and at higher temperatures. stackexchange.com Transition metal-catalyzed cross-coupling reactions are also employed to introduce aryl or alkyl groups at this position. nih.gov

N-3 Position : The nitrogen atom at the 3-position is a common site for alkylation or acylation. nih.govresearchgate.net The alkylation of quinazolin-4-ones with alkyl halides, particularly under basic conditions (e.g., using potassium carbonate in DMF), typically results in selective N-alkylation at the N-3 position. juniperpublishers.com This provides a reliable method for introducing various substituents at this site, which is often crucial for modulating biological activity. nih.govjuniperpublishers.com

| Position | Type of Reaction | Typical Reagents | Key Feature | Reference |

|---|---|---|---|---|

| C-4 | Nucleophilic Substitution | Amines, Hydrazine, Alcohols | Most reactive site for nucleophilic attack. | nih.govstackexchange.com |

| C-2 | Nucleophilic Substitution | Amines, Azides (requires harsher conditions) | Less reactive than C-4; requires forcing conditions or activation. | stackexchange.comnih.gov |

| N-3 | Alkylation / Acylation | Alkyl halides, Benzyl (B1604629) chloride | Readily alkylated under basic conditions. | nih.govjuniperpublishers.com |

| C-6 / C-8 | Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄) | Primary sites for electrophilic attack on the benzo ring. | nih.govscispace.com |

Construction of Fused and Spiro-Heterocyclic Systems

The quinazoline scaffold serves as a versatile platform for the synthesis of more complex heterocyclic systems. The reactivity of the pyrimidine ring, particularly at the N-1 and C-2 positions, and the functional groups attached at C-4, such as the acetate (B1210297) moiety in this compound, allow for the construction of a variety of fused and spirocyclic structures. These derivatization strategies are crucial for developing novel compounds with specific chemical and pharmacological properties.

Formation of Triazole, Pyrazolo, and Pyrimidine Derivatives

The this compound framework is a key precursor for synthesizing fused heterocyclic systems containing triazole, pyrazole (B372694), or pyrimidine rings. These reactions often involve the cyclization of intermediates derived from the quinazoline core.

Triazole Derivatives: Fused triazolo-quinazolines can be synthesized through multi-step reactions. A common pathway involves preparing a 2-chloro-4-hydrazinylquinazoline (B2550126) intermediate, which can be cyclized with reagents like acetic anhydride (B1165640) to form a triazolo[4,3-c]quinazolin-5(6H)-one. ekb.egresearchgate.net This product can then be alkylated at the N-6 position with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate (K2CO3) in DMF to yield the target ethyl 2-(3-methyl-5-oxo- ekb.egnih.govnih.govtriazolo[4,3-c]quinazolin-6(5H)-yl) acetate. ekb.egresearchgate.net Another approach involves the 1,3-dipolar cycloaddition between O- or N-propargylated quinazolines and azides, a reaction often facilitated by microwave conditions, to form 1,2,3-triazole rings attached to the quinazoline nucleus. nih.gov

Pyrazolo Derivatives: The synthesis of pyrazolo-fused quinazolinones can be achieved through cyclization reactions of appropriately substituted quinazoline precursors. nih.gov For instance, hydrazono derivatives of 3H-quinazolin-4-one, prepared by reacting a diazotized 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one with active methylene (B1212753) compounds like ethyl acetoacetate, can undergo cyclization. nih.govresearchgate.net Treatment of these hydrazono intermediates with hydrazine hydrate or phenylhydrazine (B124118) in refluxing ethanol leads to the formation of pyrazolin-5-one derivatives fused to the quinazoline system. nih.govresearchgate.net A metal-free methodology involving a [3 + 2] dipolar cycloaddition and regioselective ring expansion of N-protected isatin-derived tosylhydrazones with alkynes also provides access to pyrazolo-[1,5-c]quinazolinones. nih.gov

Pyrimidine Derivatives: Similarly, pyrimidine rings can be fused to the quinazoline core. The reaction of hydrazono quinazolinone derivatives with urea (B33335) can afford pyrimidinone-containing systems. nih.gov For example, the reaction of 2-(2-(4-(2,4-diacetyl-3,5-dimethyl-1H-pyrrol-1-yl)phenyl)hydrazono)-3-oxobutanoic acid ethyl ester with urea results in the formation of a pyrimidin-2-one derivative attached to the quinazolin-4-one structure. nih.gov

Table 1: Synthesis of Fused Triazole, Pyrazole, and Pyrimidine Derivatives

| Starting Material | Reagent(s) | Fused Heterocycle | Reference(s) |

|---|---|---|---|

| 3-methyl ekb.egnih.govnih.govtriazolo[4,3-c]quinazolin-5(6H)-one | Ethyl chloroacetate, K2CO3, DMF | Triazoloquinazoline | ekb.egresearchgate.net |

| 2-{[4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-phenyl]hydrazono}-3-oxo-butyric acid ethyl ester | Hydrazine hydrate, Ethanol | Pyrazoloquinazoline | nih.govresearchgate.net |

| Diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one | Ethyl acetoacetate, then Phenylhydrazine | Pyrazoloquinazoline | nih.govresearchgate.net |

| Hydrazono quinazolinone derivative | Urea | Pyrimidoquinazoline | nih.gov |

Annulation Reactions to Create Polycyclic Structures

Annulation reactions represent a powerful strategy for constructing polycyclic systems by forming a new ring onto an existing scaffold. For quinazolinone derivatives, transition-metal-catalyzed C-H activation and subsequent annulation are effective methods for building complex molecular architectures.

A notable example is the ruthenium-catalyzed [4+2] annulation of N-aryl-2-aminoquinolines with sulfoxonium ylides, which leads to the formation of isoquinoline (B145761) derivatives. While not starting directly from this compound, this methodology highlights the reactivity of the quinazoline core towards annulation. Such strategies can be adapted to quinazolinone systems to create novel polycyclic structures. The reaction involves the activation of a C-H bond directed by a functional group, followed by the insertion of a two-atom synthon to complete the new ring. researchgate.net These advanced synthetic methods allow for the efficient construction of complex fused systems that would be challenging to assemble through traditional linear syntheses.

Incorporation of Other Heterocyclic Moieties (e.g., Pyrazole, Thiazole)

Beyond fused systems, the quinazoline scaffold can be derivatized by attaching other heterocyclic moieties, creating molecules with potentially synergistic properties.

Pyrazole Moieties: Pyrazole rings can be incorporated into quinazolinone structures through various synthetic routes. As mentioned previously, the reaction of diazotized aminophenyl-quinazolines with active methylene compounds like acetylacetone, followed by cyclization with phenylhydrazine, yields quinazolinones bearing a substituted pyrazole ring. nih.govresearchgate.net This approach allows for the introduction of a pre-formed pyrazole unit onto the quinazoline backbone via a linker. Recently, novel quinazolinone derivatives containing pyrazole carbamide have been designed and synthesized, demonstrating significant antifungal activity. mdpi.com

Thiazole (B1198619) Moieties: The incorporation of a thiazole ring is another common derivatization strategy. Thiazole-fused quinazolines can be prepared through multi-step synthetic sequences. A versatile method involves the Dimroth rearrangement and the use of Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to construct a key 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) intermediate, which serves as a platform for building the fused quinazoline ring. nih.gov Another approach involves reacting 3-amino-2-methyl-6-monosubstitutedquinazolin-4(3H)-ones with ethyl chloroacetate, followed by reaction with thiosemicarbazide (B42300) and subsequent dehydrative cyclization to form a thiadiazole ring, which can be further modified to incorporate a thiazolidinone moiety. researchgate.net These methods provide access to complex thiazolo[5,4-f]quinazolines and related structures. nih.govnih.gov

Table 2: Examples of Heterocyclic Moiety Incorporation

| Quinazoline Precursor | Reagent(s) | Incorporated Moiety | Resulting System | Reference(s) |

|---|---|---|---|---|

| Diazonium salt of 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one | Acetylacetone, then Phenylhydrazine | Pyrazole | Quinazolinone with pyrazole substituent | nih.govresearchgate.net |

| 2-Amino-5-nitroanthranilonitrile | DMFDMA, Aniline, Appel Salt Chemistry | Thiazole | Thiazolo[5,4-f]quinazoline | nih.gov |

| 3-Amino-2-methyl-quinazolin-4(3H)-one | Ethyl chloroacetate, Thiosemicarbazide, H2SO4 | Thiadiazole | Quinazolinone with thiadiazole substituent | researchgate.net |

Cascade and Tandem Reaction Pathways for Complex Structure Formation

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient strategies for synthesizing complex molecules from simple precursors. These methods are increasingly applied to the synthesis of quinazoline-based polycyclic and fused heterocyclic systems.

Several innovative cascade reactions have been developed for quinazolinone synthesis. One approach involves a palladium-catalyzed cascade reaction of isatoic anhydride, a hydrazine, and o-iodo benzaldehyde (B42025) to construct indazolo[3,2-b]quinazolinone derivatives. sigmaaldrich.com This process concurrently forms both a six-membered and a five-membered ring in a single operation. Another example is the use of an acid ion exchange resin to mediate a cascade reaction of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)benzamide to produce quinazolin-4-ones, offering a green and atom-economical alternative. rsc.org

Transition-metal-catalyzed cascade reactions are particularly powerful. Copper-catalyzed one-pot synthesis of 2-substituted quinazoline-4-ones from arylmethanamines and isatoic anhydride proceeds via an in situ oxidation-cyclization sequence. nih.gov Similarly, iron-catalyzed cyclization has been used to access cyanoalkyl sulfonyl quinolino-quinazolinones. nih.gov These reactions often involve multiple steps such as C-H activation, annulation, and intramolecular cyclization, all occurring sequentially in one pot to rapidly build molecular complexity from the fundamental quinazoline framework. nih.govresearchgate.net

Structural Elucidation and Advanced Characterization Techniques in Ethyl Quinazoline 4 Acetate Research

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with a molecule to probe its structural features. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the constitution of novel quinazoline (B50416) compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals analogous information for the carbon skeleton.

In the characterization of the related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the ¹H NMR spectrum (recorded in d₆-DMSO) provides a clear signature of the ethyl acetate (B1210297) moiety. Three distinct signals confirm its presence: a triplet at 1.23 ppm for the methyl protons (H²ᵈ), a quartet at 4.15 ppm for the methylene (B1212753) protons (H²ᶜ), and a singlet at 3.99 ppm for the methylene group adjacent to the sulfur atom (H²ᵃ). The aromatic region of the spectrum displays a complex series of signals between 7.48 and 8.09 ppm, corresponding to the protons on the quinazolinone ring and the attached phenyl group. Analysis of the splitting patterns (e.g., doublets, multiplets) and coupling constants (J values) allows for the specific assignment of each proton to its position on the aromatic rings.

¹H NMR Spectroscopic Data for Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.09 | d | 8.0 | H⁵ (Quinazoline ring) |

| 7.84 | d | 7.5 | H⁸ (Quinazoline ring) |

| 7.61-7.48 | m | - | 7H, Aromatic protons (H⁶, H⁷, phenyl) |

| 4.15 | q | 7.0 | H²ᶜ (-OCH₂CH₃) |

| 3.99 | s | - | H²ᵃ (-SCH₂CO-) |

| 1.23 | t | 7.0 | H²ᵈ (-OCH₂CH₃) |

¹³C NMR spectroscopy complements this data by identifying all unique carbon atoms, including quaternary carbons, distinguishing between sp²-hybridized carbons in the aromatic rings and carbonyl groups and sp³-hybridized carbons in the ethyl acetate side chain.

Characteristic IR Absorption Bands for Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3059 | Aromatic C-H stretch |

| 2976, 2906 | Aliphatic C-H stretch |

| 1732 | Ester C=O stretch |

| 1680 | Ketone/Amide C=O stretch |

| 1607, 1598, 1468 | C=N, C=C aromatic stretch |

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, a molecule is ionized to produce a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular formula. For the analogue C₁₈H₁₆N₂O₃S, the expected molecular weight is 356.40 g/mol .

The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. For an ester-containing compound like Ethyl Quinazoline-4-acetate or its derivatives, common fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the cleavage of the C-C bond adjacent to the carbonyl group, leading to stable acylium ions. Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of its constituent parts.

Predicted Key Fragments in Mass Spectrometry

| Ion | Description |

|---|---|

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group |

| [M-CH₂COOC₂H₅]⁺ | Loss of the entire acetate side chain |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate was determined to be in the monoclinic space group P2₁/n. The analysis confirmed that the quinazoline ring system is nearly planar. A significant finding from the crystallographic data was the dihedral angle between the quinazoline ring system and the attached phenyl ring, measured at 86.83°.

X-ray crystallography also illuminates how molecules are arranged within a crystal lattice and the non-covalent forces that govern this arrangement. In the crystal structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the primary intermolecular forces are C—H⋯O hydrogen bonds. These interactions link adjacent molecules into columns that run along a specific crystallographic direction. Notably, the analysis of the crystal packing revealed no significant π–π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial as they can influence physical properties such as solubility and melting point.

Crystallography is the gold standard for resolving ambiguities in regiochemistry or stereochemistry. During the synthesis of the sulfanyl-substituted analogue, the ethyl chloroacetate (B1199739) could theoretically react at either the sulfur atom (S-alkylation) or a nitrogen atom of the quinazoline ring (N-alkylation). While spectroscopic data strongly suggested S-alkylation, the single-crystal X-ray diffraction analysis provided unequivocal proof. It definitively showed the connectivity between the methylene carbon of the acetate group and the sulfur atom at the 2-position of the quinazoline ring, thereby confirming the correct regiochemical outcome of the synthesis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the study of "this compound" and its derivatives, serving the dual purpose of assessing the purity of synthesized compounds and isolating them from reaction mixtures. The choice of chromatographic technique and the specific conditions, such as the stationary and mobile phases, are dictated by the polarity and other physicochemical properties of the quinazoline derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used for the rapid qualitative monitoring of reactions and for the preliminary assessment of compound purity. In the context of "this compound" research, TLC is typically performed using silica (B1680970) gel plates as the stationary phase, owing to the polar nature of the quinazoline ring system.

The mobile phase, or eluent, is a critical factor in achieving good separation. A common solvent system employed for quinazoline derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the mobile phase can be finely tuned by varying the ratio of these solvents to optimize the separation of "this compound" from starting materials, byproducts, or degradation products. Non-polar compounds tend to travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. Visualization of the separated spots on the TLC plate is often achieved under UV light, as the quinazoline ring is UV-active.

Column Chromatography

For the preparative isolation and purification of "this compound," column chromatography is the technique of choice. This method operates on the same principles of differential partitioning as TLC but on a much larger scale. A glass column is packed with a solid adsorbent, most commonly silica gel (typically 230–400 mesh), creating the stationary phase.

The crude reaction mixture containing "this compound" is loaded onto the top of the column and eluted with a solvent system, often similar to one developed through TLC analysis. A mixture of hexane and ethyl acetate is frequently used as the eluent. The process may start with a lower polarity solvent mixture (e.g., a higher percentage of hexane) to elute less polar impurities, and the polarity is gradually increased (gradient elution) by increasing the proportion of ethyl acetate to elute the desired compound. Fractions are collected sequentially and analyzed, often by TLC, to identify those containing the pure "this compound." The solvent is then removed from the combined pure fractions, typically under reduced pressure, to yield the isolated compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique in the characterization of newly synthesized compounds like "this compound." It provides quantitative information about the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within the molecule.

The experimentally determined percentages of C, H, and N are then compared with the theoretically calculated values based on the proposed molecular formula of "this compound" (C₁₂H₁₂N₂O₂). A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the compound's elemental composition and purity, thereby confirming its empirical formula. This technique is fundamental in validating the identity of the synthesized molecule, ensuring that it is not a hydrate (B1144303) or solvate, and that its molecular structure is correctly assigned. While the principle is standard, specific experimental data for "this compound" is reported in individual synthesis studies.

Investigation of Tautomeric Forms and Isomerism

The structural complexity of quinazoline derivatives like "this compound" gives rise to the potential for tautomerism and isomerism, which are key areas of investigation for understanding the compound's chemical behavior and reactivity.

Tautomerism, the interconversion of structural isomers, is a significant consideration for quinazoline compounds. Research on closely related analogues, such as (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) acetate, has shown that these molecules can exist in several tautomeric forms depending on the site of protonation. nih.gov The primary tautomers involve the proton residing on either of the ring nitrogen atoms (N1 or N3) or on the carbonyl oxygen of the acetate substituent. nih.gov

Semi-empirical calculations and spectroscopic methods are used to determine the most stable tautomeric form. nih.gov For instance, calculations for (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) acetate indicate that the tautomer with the proton on the N3 nitrogen is significantly more stable. nih.gov This stability is often attributed to the formation of an intramolecular hydrogen bond between the N3-H and the carbonyl oxygen of the acetate group. nih.gov

The table below presents theoretical data for different tautomeric forms of a related quinazoline derivative, illustrating the energetic differences that favor one form over others. nih.gov

| Tautomeric Form | Heat of Formation (kcal/mol) | Dipole Moment (D) | Ionization Potential (eV) | Relative Energy (kcal/mol) |

| Form A (N1-H) | 40.58 | 2.25 | 8.85 | 8.05 |

| Form B (N3-H) | 32.53 | 3.59 | 8.94 | 0.00 |

| Form C (O-H) | 35.85 | 4.98 | 8.52 | 3.32 |

This data is for (Z)-Ethyl 2-Cyano-2-(3H-Quinazoline-4-ylidene) acetate, a compound structurally related to this compound. The data illustrates the principles of tautomeric stability in this class of compounds. nih.gov

In addition to tautomerism, geometric isomerism (E/Z isomerism) can occur in derivatives of "this compound" where a double bond exists in the side chain, for example, at the C4 position of the quinazoline ring. The specific geometry (E or Z) adopted by the molecule can have a significant impact on its physical and chemical properties. The formation of intramolecular hydrogen bonds can also play a crucial role in favoring one geometric isomer over the other. nih.gov

Computational and Theoretical Investigations of Ethyl Quinazoline 4 Acetate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of ethyl quinazoline-4-acetate at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of quinazoline (B50416) derivatives. nih.goviaea.orgmui.ac.ir DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are utilized to optimize the ground-state molecular geometry of these compounds. nih.govresearchgate.net These studies consistently show that the quinazoline ring system is nearly planar. nih.govnih.govkuleuven.be

Theoretical calculations are also employed to predict vibrational frequencies (IR and Raman spectra). researchgate.net The computed vibrational frequencies, when scaled appropriately, show good agreement with experimental data, aiding in the structural characterization of newly synthesized derivatives. researchgate.net Furthermore, DFT is used to calculate various molecular properties, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental values obtained from X-ray crystallography. researchgate.net

For instance, in a study of (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate, a related derivative, the planarity of the quinazoline skeleton was confirmed, which facilitates the formation of intramolecular hydrogen bonds. nih.gov Such calculations can also determine parameters like the heat of formation, dipole moment, and ionization potential for different tautomeric forms of quinazoline derivatives, helping to identify the most stable tautomer. nih.gov The table below summarizes key parameters often calculated using DFT for quinazoline derivatives.

| Parameter | Description | Typical Method |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | B3LYP/6-31G |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | B3LYP/6-311++G(d,p) |

| Electronic Properties | Dipole moment, polarizability, and electrostatic potential. | Various DFT functionals |

| Thermochemical Properties | Enthalpy of formation, Gibbs free energy. | B3LYP/6-31G |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govsapub.org The energy gap between the HOMO and LUMO (Egap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govsapub.org

For quinazoline derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the quinazoline ring system. semanticscholar.org In many cases, the HOMO is localized on the benzene (B151609) part of the quinazoline ring, while the LUMO is distributed over the pyrimidine (B1678525) ring. This distribution indicates that the benzene ring acts as the primary electron donor, while the pyrimidine ring is the electron acceptor.

The HOMO-LUMO energy gap can be correlated with the molecule's electronic absorption properties. A smaller energy gap generally corresponds to a longer wavelength of maximum absorption (λmax) in the UV-visible spectrum. nih.gov Various electronic parameters, such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and softness (S), can be derived from HOMO and LUMO energies, providing further insights into the molecule's reactivity. mui.ac.irsapub.orgrsc.org

| Parameter | Formula | Description |

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the flexibility primarily arises from the rotation around the single bonds of the ethyl acetate (B1210297) substituent. The quinazoline core itself is relatively rigid and planar. nih.govkuleuven.be

The orientation of the ethyl acetate group relative to the quinazoline ring is of particular interest. In a related crystal structure, the dihedral angle between the acetate group and the quinazoline ring system was found to be significant, indicating a non-coplanar arrangement. nih.govkuleuven.be Computational methods can be used to rotate the key dihedral angles systematically and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which helps to identify the most stable, low-energy conformers. lumenlearning.com These preferred conformations are crucial as they often represent the bioactive form of the molecule when it interacts with a biological target.

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. nih.gov The calculated chemical shifts are generally in good agreement with experimental values, aiding in the assignment of signals in the NMR spectra. nih.gov

Similarly, theoretical calculations can predict the UV-visible electronic absorption spectra using Time-Dependent DFT (TD-DFT). nih.govnih.gov These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. nih.gov The nature of these transitions, often from HOMO to LUMO, can also be elucidated. nih.gov

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods are instrumental in understanding the structure-activity relationships (SAR) of quinazoline derivatives, providing insights into how structural modifications influence their biological activity. nih.govnih.gov These approaches are critical in medicinal chemistry for designing more potent and selective drug candidates.

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand (like a quinazoline derivative) within the active site of a biological target, such as an enzyme or receptor. ijfmr.com For quinazoline derivatives, which are known to exhibit a wide range of biological activities including anticancer and anti-inflammatory effects, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with amino acid residues in the target's active site. nih.govnih.govijfmr.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org In QSAR, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of quinazoline analogs and correlated with their measured biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. semanticscholar.org

For example, SAR studies on quinazolinone derivatives have shown that the nature and position of substituents on the quinazoline ring significantly affect their inhibitory activity against various targets. nih.govacs.org Halogen substituents, for instance, have been shown to enhance biological activity in some cases. nih.gov In silico approaches like docking and QSAR help to rationalize these observations at a molecular level and guide the design of new compounds with improved therapeutic potential. nih.gov

Molecular Docking Studies with Biological Targets (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein, providing valuable information on binding affinity and mode of action. A number of studies have investigated the docking of quinazoline derivatives, including those structurally related to this compound, with various non-clinical biological targets.

One area of significant interest has been the evaluation of quinazoline derivatives as potential antimicrobial agents. For instance, molecular docking studies have been performed on novel quinazolinone Schiff base derivatives against the active site of the DNA gyrase enzyme. nih.gov These studies are crucial in understanding the potential of these compounds to inhibit bacterial replication. The binding interactions and docking scores from such studies provide a rational basis for the design of more potent antibacterial agents.

Another major focus of molecular docking studies has been the investigation of quinazoline derivatives as potential anticancer agents. The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established target in cancer therapy, and several quinazoline-based inhibitors have been developed. nih.gov In silico structure-based virtual screening and molecular docking have been employed to identify novel quinazoline derivatives as EGFR antagonists. nih.gov These studies have identified compounds with high binding affinities, often superior to existing drugs like erlotinib (B232), and have elucidated the key interactions within the EGFR binding pocket. nih.gov

Furthermore, quinazoline antifolate derivatives have been studied as inhibitors of human thymidylate synthase, a critical enzyme in DNA synthesis and a target for cancer chemotherapy. nih.gov Molecular docking simulations have provided insights into the structural preferences of these inhibitors, highlighting the importance of hydrophobic and hydrogen bond interactions for potent inhibition. nih.gov

The table below summarizes the findings from various molecular docking studies on quinazoline derivatives with different biological targets.

| Derivative Class | Biological Target | Key Findings | Reference |

| Quinazolinone Schiff bases | DNA gyrase | Docking scores between -5.96 and -8.58 kcal/mol, suggesting good binding affinity. | nih.gov |

| Novel Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Identified leads with binding energies of -8.64, -8.24, and -8.10 kcal/mol, exceeding that of erlotinib (-7.72 kcal/mol). | nih.gov |

| Quinazoline antifolates | Human Thymidylate Synthase | Hydrophobic contacts with Leu192, Leu221, and Tyr258 are crucial for binding. | nih.gov |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | Cyclooxygenase-2 (COX-2) | A derivative (QZN-16) showed a high binding affinity of -10.32 kcal/mol. | researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity, a process known as virtual screening.

This approach has been successfully applied to the discovery of novel quinazoline-based inhibitors for various therapeutic targets. For example, a ligand-based 3D-QSAR pharmacophore model was developed for quinazoline-based acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease. nih.gov The validated pharmacophore model was then used to screen the ASINEX database, leading to the identification of several potential new AChE inhibitors. nih.gov

Similarly, pharmacophore models have been generated for quinazolin-4(3H)-one analogs as EGFR inhibitors. unar.ac.id These models, often combined with 3D-QSAR studies, help to understand the structure-activity relationships and guide the design of more potent inhibitors. By identifying the key steric and electronic features required for high affinity binding, researchers can rationally modify the quinazoline scaffold to enhance its therapeutic potential. unar.ac.id

The general workflow for pharmacophore modeling and virtual screening of quinazoline derivatives typically involves the following steps:

Selection of a training set: A group of known active quinazoline derivatives is chosen to build the pharmacophore model.

Pharmacophore model generation: The common features among the active compounds, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified and spatially arranged to create a 3D model.

Model validation: The generated model is tested for its ability to distinguish between active and inactive compounds.

Virtual screening: The validated pharmacophore model is used as a filter to search large compound libraries for molecules that match the pharmacophoric features.

Hit identification and optimization: The compounds identified through virtual screening ("hits") are then subjected to further computational analysis, such as molecular docking, and experimental validation to confirm their activity.

The following table provides examples of pharmacophore features identified in studies of quinazoline derivatives.

| Target | Pharmacophore Features | Study Focus | Reference |

| Acetylcholinesterase (AChE) | Aromatic rings, hydrogen bond acceptors, hydrophobic sites | Identification of new inhibitors for Alzheimer's disease | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Hydrogen bond donors and acceptors, aromatic regions | Design of more potent anticancer agents | unar.ac.id |

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers. These studies are invaluable for understanding how molecules like this compound are formed and for optimizing synthetic routes.

While specific computational studies on the reaction pathway for the synthesis of this compound are not extensively documented, the synthesis of structurally similar compounds has been investigated. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl) sulfanyl]acetate involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). kuleuven.be Computational methods can be applied to model this nucleophilic substitution reaction, elucidating the energetics of the transition state and the stability of the resulting product.

Generally, the formation of the quinazoline ring itself can proceed through various pathways, often involving cyclization and condensation reactions. mdpi.com Computational studies can help to:

Determine the most favorable reaction pathway: By comparing the activation energies of different possible routes.

Identify key intermediates and transition states: Providing a detailed picture of the reaction progress.

Understand the role of catalysts: By modeling how a catalyst interacts with the reactants to lower the energy barrier.

Predict the effect of substituents: By calculating how different functional groups on the reactants influence the reaction rate and yield.

For example, density functional theory (DFT) calculations have been used to study the mechanism of condensation reactions between N-acyl-hydrazides and aldehydes, which share similarities with some steps in quinazoline synthesis. rsc.org Such studies can provide a theoretical framework for understanding the acid- or base-catalyzed cyclization steps often involved in the formation of the quinazoline core.

Furthermore, computational investigations into the hydrolysis of ethyl acetate, catalyzed by various metal complexes, offer insights into the reactivity of the acetate moiety. nih.gov These studies, while not directly on the synthesis of this compound, provide valuable information on the fundamental reaction mechanisms involving the ester group, which could be relevant for understanding potential side reactions or degradation pathways.

Exploration of Structure Activity Relationships Sar in Ethyl Quinazoline 4 Acetate Derivatives

Design Principles for Modulating Molecular Architecture

The biological activity of ethyl quinazoline-4-acetate derivatives can be finely tuned by making specific chemical modifications to their core structure. These modifications follow certain design principles aimed at enhancing their interaction with biological targets.

SAR studies have consistently shown that the type and position of substituents on the quinazoline (B50416) ring and modifications to the ester group significantly influence the pharmacological profile of these compounds.

Quinazoline Ring Substitutions:

The quinazoline ring itself offers several positions (e.g., 2, 3, 6, and 8) where chemical groups can be introduced to modulate activity. nih.govresearchgate.net For instance, the introduction of a methyl group at the 2-position and various substituted aromatic rings at the 3-position are often essential for antimicrobial activities. nih.gov Furthermore, placing halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly enhance antibacterial activity. nih.gov In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, substitutions at the C-6 and C-7 positions of the quinazoline core with electron-donating groups can increase activity. nih.gov For example, dimethoxy substitutions at these positions are a common feature in potent EGFR inhibitors. nih.gov

The nature of the substituent at the 4-position is also critical. Replacing the acetate (B1210297) group with a substituted amine, for example, can dramatically alter the biological target and activity. nih.gov Specifically, 4-anilino-quinazoline derivatives are a well-established class of EGFR inhibitors. nih.gov

Ester Moiety Modifications:

The ethyl acetate group at the 4-position is a key feature that can be modified to alter the compound's properties, such as solubility, stability, and interaction with target proteins. One common modification is the conversion of the ester to an amide. This can be achieved by reacting the this compound with various amines. This transformation can lead to derivatives with different biological activities. For instance, substitution of the N-H hydrogen at position 3 of the pyrimidine (B1678525) ring with an ethyl acetate group has been shown to increase antibacterial activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of quinazoline derivatives:

| Position of Substitution | Substituent Type | Resulting Biological Activity |

| 2 | Methyl, Thiol | Antimicrobial nih.gov |

| 3 | Substituted Aromatic Ring | Antimicrobial nih.gov |

| 3 | Ethyl Acetate | Increased Antibacterial Activity nih.gov |

| 6, 8 | Halogen (e.g., Iodine) | Enhanced Antibacterial Activity nih.gov |

| 6, 7 | Electron-Donating Groups | Increased EGFR Inhibitory Activity nih.gov |

| 4 | Substituted Amine | EGFR Inhibition nih.gov |

A powerful strategy in drug design is molecular hybridization, which involves combining the quinazoline-4-acetate scaffold with other known biologically active motifs. This approach can lead to compounds with dual or enhanced activity, or novel mechanisms of action.

For example, quinazoline derivatives have been hybridized with pyrazole (B372694) moieties, resulting in compounds with significant antimicrobial activity. nih.gov The pyrazole ring is another heterocyclic structure known for its diverse pharmacological properties. By linking it to the quinazolinone nucleus, researchers have developed potent antimicrobial agents. nih.gov

Another example is the hybridization of quinazoline with a 3-cyanopyridin-2-one structure, which has led to the development of dual inhibitors of EGFR and BRAFV600E, two important targets in cancer therapy. nih.gov Similarly, quinazolin-2,4-dione hybrids bearing N-heterocyclic cores like pyrrolidine-2,5-dione, pyrazole, and oxadiazole have been synthesized and shown to possess antibacterial properties. nih.gov

The table below illustrates some examples of hybridization strategies:

| Hybridized Scaffold | Linkage Position | Resulting Biological Activity |

| Pyrazole | 2-position of quinazolinone | Antimicrobial nih.gov |

| 3-Cyanopyridin-2-one | - | Dual EGFR and BRAFV600E inhibition nih.gov |

| Pyrrolidine-2,5-dione, Pyrazole, Oxadiazole | - | Antibacterial nih.gov |

| Thiazole (B1198619) | C-2 position of quinazoline | DPP-IV inhibition mdpi.com |

These examples highlight the versatility of the quinazoline scaffold and the potential for creating novel therapeutic agents through strategic molecular hybridization. tbzmed.ac.ir

Investigation of Molecular Targets and Pathways (Non-Clinical Focus)

This compound derivatives and their analogues have been investigated for their ability to interact with various molecular targets, primarily in non-clinical settings. These studies are essential for elucidating their mechanism of action and for guiding the development of more specific and effective drugs.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. tbzmed.ac.irnih.govnih.govmdpi.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Several quinazoline derivatives have been identified as potent VEGFR-2 inhibitors. nih.govnih.govdovepress.com

For example, a series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized as VEGFR-2 inhibitors. nih.gov One of these compounds, SQ2, demonstrated promising cytotoxic activity against cancer cell lines and was found to be a potent inhibitor of the VEGFR-2 kinase. nih.gov Docking studies revealed that these compounds bind to key amino acid residues in the active site of VEGFR-2, such as Asp1044 and Glu883. nih.gov

Another study focused on quinazolin-4(3H)-ones bearing a urea (B33335) functionality. Compound 5p from this series showed very effective inhibition of the VEGFR-2 enzyme with an IC50 of 0.117 μM. dovepress.com

DPP-4 Inhibition:

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the treatment of type 2 diabetes. mdpi.comnih.gov This enzyme is responsible for the degradation of incretin (B1656795) hormones, which play a crucial role in regulating insulin (B600854) secretion. mdpi.com Quinazoline derivatives have emerged as a novel class of DPP-4 inhibitors. mdpi.comresearchgate.net

For instance, quinazoline derivatives coupled with a thiazole ring have been identified as potent DPP-4 inhibitors with IC50 values in the nanomolar range. mdpi.com Another study reported on spiro cyclohexane-1,2'-quinazoline derivatives that were found to be highly potent DPP-4 inhibitors, with some compounds being 102-103 times more active than the reference drug linagliptin. nih.gov Molecular docking studies of these compounds have provided insights into their binding modes within the DPP-4 active site. ijpsjournal.com

The following table summarizes the inhibitory activities of some quinazoline derivatives against VEGFR-2 and DPP-4:

| Compound/Series | Target Enzyme | Key Findings |

| SQ2 (N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative) | VEGFR-2 | Potent cytotoxic activity and VEGFR-2 kinase inhibition. Binds to Asp1044 and Glu883. nih.gov |

| 5p (Quinazolin-4(3H)-one with urea functionality) | VEGFR-2 | IC50 of 0.117 μM. dovepress.com |

| Quinazoline-thiazole hybrids | DPP-4 | IC50 values in the nanomolar range. mdpi.com |

| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 | 102-103 times more active than linagliptin. nih.gov |

Beyond enzyme inhibition, quinazoline derivatives have been profiled for their binding affinity to various receptors. These studies help to understand their potential therapeutic applications and off-target effects.

For example, a series of novel 2-aminoquinazoline (B112073) derivatives were synthesized and evaluated as antagonists for the A2A adenosine (B11128) receptor (A2AR), a target for treating neurodegenerative diseases and cancer. mdpi.com Compound 5m from this series showed a high affinity for the human A2AR with a Ki value of 5 nM. mdpi.com

Another study investigated quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the mGlu7 metabotropic glutamate (B1630785) receptor. nih.gov These compounds were found to have antipsychotic-like properties in preclinical models. nih.gov

Mechanistic Insights into Molecular Interactions

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Molecular docking and other computational techniques are invaluable tools for gaining these mechanistic insights.

For instance, in the case of VEGFR-2 inhibitors, docking studies have shown that the quinazoline scaffold can fit into the ATP-binding pocket of the enzyme. The interactions often involve hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, as well as hydrophobic interactions within the pocket. nih.gov The specific substitution patterns on the quinazoline ring determine the precise nature and strength of these interactions, thereby influencing the inhibitory potency.

Similarly, for DPP-4 inhibitors, molecular docking has revealed that the quinazoline core can form important interactions with residues in the S1 and S2 pockets of the enzyme's active site. ijpsjournal.com The interactions of sitagliptin, a known DPP-4 inhibitor, within the active site involve hydrogen bonds with amino acids such as GLU205, GLU206, and TYR662. ijpsjournal.com The design of novel quinazoline-based DPP-4 inhibitors often aims to replicate or enhance these key interactions.

In silico studies, including molecular docking, play a significant role in predicting the binding affinities and modes of interaction of quinazoline derivatives with their target proteins. ukaazpublications.com These computational approaches help to rationalize the observed SAR and guide the synthesis of new compounds with improved activity.

In Vitro Profiling of Compound Interactions

The in vitro evaluation of this compound derivatives and related quinazolinone compounds has demonstrated a broad spectrum of biological activities. These activities are a direct consequence of the specific structural features of the synthesized molecules.

Antimicrobial Assays: Newly synthesized quinazoline derivatives have been screened for their antimicrobial activity against a variety of bacterial and fungal strains. researchgate.net In one-pot synthesis of novel quinazoline derivatives, the compounds were tested against four bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and two fungal strains (Aspergillus niger and Candida albicans). researchgate.net The results indicated that many of these compounds displayed a decent antimicrobial profile when compared to standard drugs like neomycin and nystatin. researchgate.net Similarly, quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds were examined as antimicrobial agents, showing potent activity against several bacterial and fungal strains. mdpi.com

Antioxidant Activity: The antioxidant potential of quinazolin-4(3H)-one derivatives has been a significant area of investigation. nih.gov By linking the quinazolin-4-one and phenol (B47542) scaffolds, researchers have created hybrid molecules with enhanced antioxidant activity. nih.gov The evaluation of these compounds was performed in vitro using various antiradical and electron transfer-based assays. nih.gov Phenolic derivatives of 4(3H)-quinazolinone, particularly those with ortho diphenolic substitutions, exerted a stronger antioxidant effect than ascorbic acid and Trolox. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals. sapub.org

Antiproliferative Activity: Quinazolinone scaffolds are recognized for their potent anticancer activity. nih.gov Derivatives of 2-thioxo-3-substituted quinazolin-4-one hybridized with chalcone (B49325) have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov Some of these hybrids exhibited high antiproliferative activity and were found to inhibit the epidermal growth factor receptor (EGFR). nih.gov Another study on 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising antiproliferative activities against breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com

Table 1: In Vitro Biological Activities of Selected Quinazoline Derivatives

| Compound Type | Assay | Target Organism/Cell Line | Observed Activity |

|---|---|---|---|

| Substituted Quinazoline Derivatives | Antimicrobial | B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicans | Decent antimicrobial profile compared to standard drugs. researchgate.net |

| Quinazolin-4(3H)-one with Hydrazone/Pyrazole | Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity. mdpi.com |

| Phenolic Derivatives of Quinazolin-4(3H)-one | Antioxidant | DPPH, ABTS, NO radical scavenging | High radical scavenging activity, stronger than reference antioxidants. nih.gov |

| 2-thioxo-3-substituted quinazolin-4-one/chalcone hybrids | Antiproliferative | Human cancer cell lines | High proliferative activity and EGFR inhibition. nih.gov |

| 2-thioxobenzo[g]quinazoline Derivatives | Antiproliferative | MCF-7 (breast cancer), HepG2 (liver cancer) | Promising activity with low IC50 values. mdpi.com |

Correlation of Structural Features with Observed In Vitro Effects

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Specific substitutions on the quinazoline ring system can significantly modulate their therapeutic potential.

Impact of Phenolic Groups on Antioxidant Activity: The presence and position of phenolic hydroxyl groups on the quinazoline scaffold are critical for antioxidant activity. Studies have shown that the introduction of phenolic moieties leads to a significant increase in radical scavenging capabilities. nih.gov In particular, ortho-diphenolic derivatives have demonstrated superior antioxidant effects compared to other positional isomers and reference antioxidants. nih.gov This enhanced activity is attributed to the stabilization of the resulting phenoxy radical through hydrogen bonding.

Influence of Substituents on Antimicrobial Activity: The antimicrobial potency of quinazoline derivatives is influenced by the nature of the substituents at various positions of the heterocyclic ring. For instance, the introduction of a naphthyl radical into the molecule can increase the hydrophobicity of the substance, leading to better solubility in the bacterial cell membrane and a pronounced antimicrobial effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Furthermore, an amide group linked to a phenyl radical as a substituent on the quinazolinone nucleus can enhance the degree of binding to active sites of enzymes involved in DNA replication and protein synthesis, thereby contributing to its pharmacological effect. eco-vector.com

Structural Requirements for Antiproliferative Activity: For antiproliferative activity, specific structural motifs are often required. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of EGFR kinase. nih.gov Modifications at the C-4, C-6, and C-7 positions of the quinazoline core have been extensively explored to improve inhibitory activity against both common and resistance-conferring mutant forms of EGFR. nih.gov The introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core has been shown to increase the antiproliferative activity of these compounds. nih.gov

Table 2: Structure-Activity Relationship of Quinazoline Derivatives

| Structural Feature | Biological Activity | Effect |

|---|---|---|

| Phenolic Hydroxyl Groups (especially ortho-diphenolic) | Antioxidant | Significantly increases radical scavenging activity. nih.gov |

| Naphthyl Radical Substituent | Antimicrobial | Increases hydrophobicity and enhances antimicrobial effect. eco-vector.com |

| Amide Group on Phenyl Substituent | Antimicrobial | Enhances binding to bacterial enzymes. eco-vector.com |

| 4-Anilinoquinazoline Scaffold | Antiproliferative | Key pharmacophore for EGFR kinase inhibition. nih.gov |

| Electron-Donating Groups at C6/C7 | Antiproliferative | Increases antiproliferative activity. nih.gov |

Future Research Directions and Advanced Applications of Ethyl Quinazoline 4 Acetate

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry and materials science, and Ethyl Quinazoline-4-acetate, as a key intermediate, stands at the forefront of future innovation. mdpi.com Research is progressively moving beyond its traditional applications, venturing into novel synthetic methodologies, advanced materials development, and computational design. These emerging areas promise to unlock the full potential of this versatile molecule.

Q & A

Q. Key Factors Affecting Yield :

- Temperature : Higher temperatures (e.g., reflux) accelerate cyclization but may degrade heat-sensitive intermediates.

- Solvent : Pyridine acts as both solvent and base, neutralizing HCl byproducts and improving reaction efficiency .

- Reagent Purity : >98% purity for starting materials (e.g., 2-aminobenzamides) minimizes side reactions .

How do electrochemical synthesis methods for quinazolin-4(3H)-ones compare to traditional thermal approaches?

Advanced Research Question

Electrochemical methods offer advantages over thermal synthesis:

- Mild Conditions : Room-temperature reactions in undivided cells using aluminum/carbon electrodes and acetic acid electrolytes reduce energy consumption and side products .

- Yield and Scalability : Electrochemical oxidative cyclization achieves yields >85% for quinazolin-4(3H)-ones, comparable to high-temperature methods (e.g., 80–90% yields at 120°C) .

- Limitations : Electrode stability and electrolyte selection (e.g., acetic acid vs. ionic liquids) require optimization to prevent passivation .

Resolution of Data Contradictions :

Discrepancies in reported yields may arise from differences in electrode materials or current density. Systematic studies comparing Al vs. Pt electrodes under standardized conditions are recommended .

What techniques confirm tautomeric states and intramolecular interactions in this compound derivatives?

Q. Structural Analysis Focus

- X-ray Crystallography : Resolves intramolecular hydrogen bonding, such as NH---O=C interactions between the quinazoline N3 atom and ester carbonyl groups. Monoclinic (space group P2₁/c) and triclinic (space group P1) crystal systems have been documented for derivatives .

- 1H-NMR Spectroscopy : Detects tautomeric equilibria (e.g., keto-enol) via chemical shifts. For example, the enolic proton in (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene)acetate appears at δ 12.5–13.5 ppm .

- Quantum-Chemical Calculations : Validate hydrogen bond strengths (e.g., 20–25 kJ/mol for NH---O=C) using DFT methods .

How can researchers resolve discrepancies in EC50 values for this compound derivatives?

Data Contradiction Analysis

EC50 variations across studies may stem from:

- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. HEK293) or glucose concentrations in glucokinase activation assays .

- Standardization : Normalize data to a common reference compound (e.g., Roche’s GK activator RO-28-1675) .

- Statistical Methods : Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50 with 95% confidence intervals .

What experimental designs evaluate the anti-inflammatory potential of this compound derivatives?

Q. Biological Activity Testing

- In Vitro Assays :

- COX-2 Inhibition : Measure IC50 using purified enzyme and colorimetric substrates (e.g., prostaglandin H2 conversion) .

- Cytokine Profiling : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages via ELISA .

- In Vivo Models :

- Carrageenan-Induced Paw Edema : Assess dose-dependent reduction in swelling over 6–24 hours .

- Adjuvant-Induced Arthritis : Monitor joint inflammation histologically in rodent models .

What derivatization strategies enhance the pharmacological activity of the quinazolin-4(3H)-one scaffold?

Q. Advanced Functionalization Approaches

- Thiosemicarbazide Incorporation : React hydrazide intermediates with ammonium thiocyanate to introduce sulfur-containing moieties, improving antibacterial activity .

- Triazole-Thiadiazole Hybrids : Cyclize thiosemicarbazides with CS₂/KOH to form 1,3,4-thiadiazoles, which exhibit enhanced anti-cancer activity (e.g., IC50 = 2.1 µM against MCF-7 cells) .

- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to modulate electronic properties and improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.